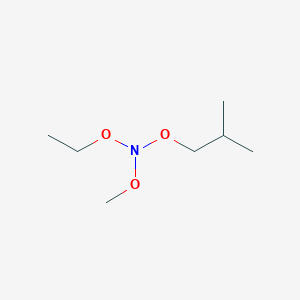
Ethoxy(methoxy)(2-methylpropoxy)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy(methoxy)(2-methylpropoxy)amine is an organic compound that belongs to the class of amines It is characterized by the presence of ethoxy, methoxy, and 2-methylpropoxy groups attached to an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethoxy(methoxy)(2-methylpropoxy)amine can be achieved through a multi-step process involving the reaction of appropriate alcohols with amine precursors. One common method involves the reaction of 2-methylpropanol with methoxyethanol and ethoxyethanol in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds through nucleophilic substitution and condensation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as acidic or basic catalysts can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethoxy(methoxy)(2-methylpropoxy)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace one or more of the alkoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amine derivatives with different alkoxy groups.
Aplicaciones Científicas De Investigación
Ethoxy(methoxy)(2-methylpropoxy)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethoxy(methoxy)(2-methylpropoxy)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as drug development or biochemical research.
Comparación Con Compuestos Similares
Ethoxy(methoxy)(2-methylpropoxy)amine can be compared with other similar compounds, such as:
Methoxyethoxyamine: Similar structure but lacks the 2-methylpropoxy group.
Ethoxypropoxyamine: Contains ethoxy and propoxy groups but lacks the methoxy group.
Methoxypropoxyamine: Contains methoxy and propoxy groups but lacks the ethoxy group.
Uniqueness: The presence of all three alkoxy groups (ethoxy, methoxy, and 2-methylpropoxy) in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in specific applications where a combination of these functional groups is desired.
Propiedades
Número CAS |
88470-37-5 |
|---|---|
Fórmula molecular |
C7H17NO3 |
Peso molecular |
163.21 g/mol |
Nombre IUPAC |
1-[ethoxy(methoxy)amino]oxy-2-methylpropane |
InChI |
InChI=1S/C7H17NO3/c1-5-10-8(9-4)11-6-7(2)3/h7H,5-6H2,1-4H3 |
Clave InChI |
WTBSMEPWZYFQNC-UHFFFAOYSA-N |
SMILES canónico |
CCON(OC)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















